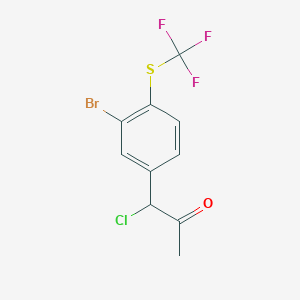
1-(3-Bromo-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethylthio group. The final step involves the chlorination of the propanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-(3-Bromo-4-(trifluoromethylthio)phenyl)ethanone: Similar structure but with a shorter carbon chain.
Uniqueness
1-(3-Bromo-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is unique due to the combination of bromine, chlorine, and trifluoromethylthio groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H7BrClF3OS |
|---|---|
Molekulargewicht |
347.58 g/mol |
IUPAC-Name |
1-[3-bromo-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)6-2-3-8(7(11)4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
FNRYDELHCUAJRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



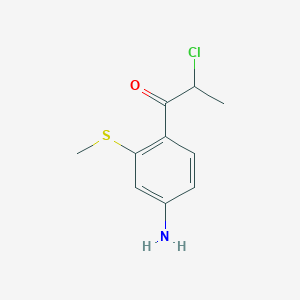
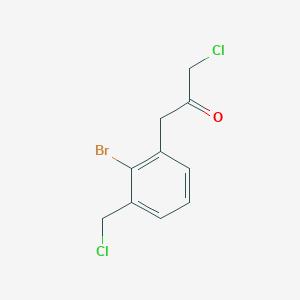
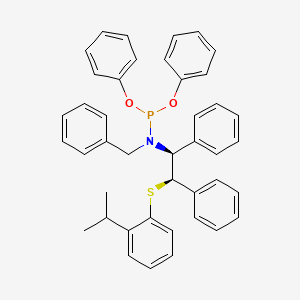
![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)
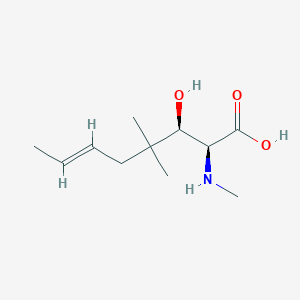
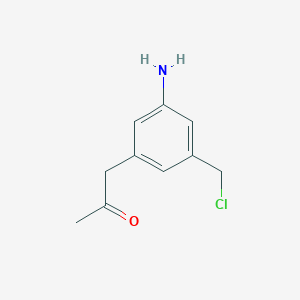
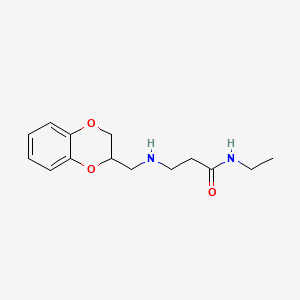
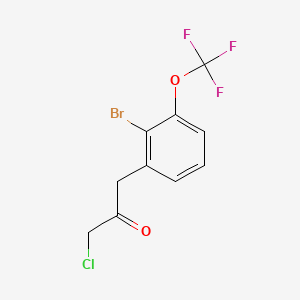

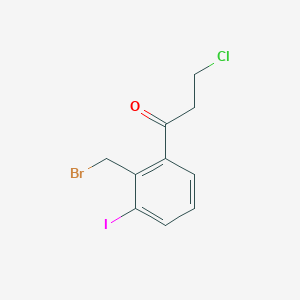
![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)
![ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14065691.png)

